molecular formula C20H14F3N3O5S B2374388 N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921520-10-7

N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2374388
CAS No.: 921520-10-7
M. Wt: 465.4
InChI Key: LCAVLBBKLSCRSE-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are known for their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the various functional groups attached to it, including the trifluoromethoxyphenyl group and the benzo[d][1,3]dioxole-5-carboxamide group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the amide group might be involved in reactions with acids or bases, and the thiazole ring might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antiallergy Activity

  • A study explored the synthesis and testing of N-(4-substituted-thiazolyl)oxamic acid derivatives for antiallergy activity, showing significant potential compared to disodium cromoglycate in a rat PCA model (Hargrave, Hess, & Oliver, 1983).

Antibacterial Agents

  • Research on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones indicated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were found effective at non-cytotoxic concentrations (Palkar et al., 2017).

Antimicrobial and Antilipase Activities

  • A study on hybrid molecules containing penicillanic acid or cephalosporanic acid moieties with a thiazole nucleus revealed moderate antimicrobial activity against certain microorganisms and also showed antiurease and antilipase activities (Başoğlu et al., 2013).

Anticancer Evaluation

  • Compounds with a thiazolyl benzamide structure, including the N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, demonstrated significant anticancer activity against various cancer cell lines, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Anti-anoxic Activity

  • N-[2-(4-morpholinyl)ethyl]-4-(3-trifluoromethylphenyl)-2-thiazolecarboxamide hydrochloride, a compound structurally similar to this compound, showed potent anti-anoxic activity in mice (Ohkubo et al., 1995).

Mycobacterium tuberculosis GyrB Inhibitors

  • Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, a class of compounds including our compound of interest, showed promising activity against Mycobacterium tuberculosis, highlighting their potential as tuberculosis treatment agents (Jeankumar et al., 2013).

Mechanism of Action

Target of Action

The compound, also known as N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, is a thiazole derivative . Thiazoles are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the specific substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at different positions on the thiazole ring can alter the orientation types and shield the nucleophilicity of nitrogen .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For example, they can affect pathways related to inflammation, microbial infections, cancer, and neurological disorders .

Pharmacokinetics

The physico-chemical properties of thiazole derivatives, such as their solubility and resistance to reactivity with electrophiles, can influence their pharmacokinetic properties .

Result of Action

Given the diverse biological activities of thiazole derivatives, this compound could potentially have a wide range of effects at the molecular and cellular level .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further exploration of its biological activity, potential therapeutic applications, and the development of more efficient synthesis methods .

Properties

IUPAC Name

N-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O5S/c21-20(22,23)31-14-4-2-12(3-5-14)24-17(27)8-13-9-32-19(25-13)26-18(28)11-1-6-15-16(7-11)30-10-29-15/h1-7,9H,8,10H2,(H,24,27)(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAVLBBKLSCRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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